molecular formula C9H11BCl2O3 B573097 (3,5-Dichloro-4-propoxyphenyl)boronic acid CAS No. 1218790-61-4

(3,5-Dichloro-4-propoxyphenyl)boronic acid

Cat. No.: B573097
CAS No.: 1218790-61-4
M. Wt: 248.894
InChI Key: GXOBEFMWCPTAAN-UHFFFAOYSA-N
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Description

“(3,5-Dichloro-4-propoxyphenyl)boronic acid” is a type of boronic acid that is used in organic chemistry . It has a molecular formula of C9H11BCl2O3 and a molecular weight of 248.90 . It is typically stored in a dry environment at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of boronic acids often involves the addition of organometallic reagents to boranes . The Suzuki–Miyaura coupling is a commonly used method for the synthesis of boronic acids .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a boron atom bonded to two chlorine atoms, three oxygen atoms, and a propoxyphenyl group .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are known to participate in various chemical reactions. One of the most common reactions is the Suzuki–Miyaura cross-coupling, which is a type of carbon–carbon bond-forming reaction .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . Like other boronic acids, it tends to exist as mixtures of oligomeric anhydrides .

Scientific Research Applications

  • Fluorescent Chemosensors : Boronic acids, due to their ability to interact with cis-1,2-or 1,3-diol to form cyclic rings, are used as reporters in fluorescent sensors to probe carbohydrates and bioactive substances (Huang et al., 2012).

  • Labeling Biologically Active Compounds : Boronic acid adducts of radioactive isotopes of rhenium dioxime complexes are used for labeling biologically active compounds in radiotherapy (Francesconi & Treher, 1990).

  • Catalysis in Organic Chemistry : Boronic acids are versatile in organic chemistry, demonstrated in catalysis, such as in the enantioselective aza-Michael addition of hydroxamic acid to quinone imine ketals (Hashimoto et al., 2015).

  • Biosensing Applications : The interaction of boronic acids with diols and strong Lewis bases has led to their use in various biosensing applications, including biological labeling, protein manipulation, and development of therapeutics (Lacina et al., 2014).

  • Transport of Ribonucleosides in Liposomes : Boronic acids facilitate the transport of ribonucleosides in and out of liposomes, showing potential for drug delivery applications (Westmark & Smith, 1996).

  • Biomedical Applications : Boronic acid-containing polymers have applications in treating HIV, obesity, diabetes, and cancer, showcasing their unique reactivity and responsive nature (Cambre & Sumerlin, 2011).

  • Biomaterials Development : The ability of boronic acids to bind with biologically relevant diols makes them useful in biomaterials, particularly in sensing, delivery, and materials chemistry (Brooks et al., 2018).

  • Solvent Extraction and Purification of Sugars : Boronic acid carriers are used for the purification and concentration of sugars in hemicellulose hydrolysates, indicating their potential in biotechnological processes (Griffin & Shu, 2004).

  • Synthesis of Four-Coordinate Boron(III) Complexes : Boronic acids play a role in the synthesis of organoboron complexes, which are important in materials for optoelectronic and biomedical applications (Sadu et al., 2017).

Safety and Hazards

Handling “(3,5-Dichloro-4-propoxyphenyl)boronic acid” requires caution. It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .

Future Directions

Boronic acids, including “(3,5-Dichloro-4-propoxyphenyl)boronic acid”, have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Their unique properties as mild organic Lewis acids and their mitigated reactivity profile, coupled with their stability and ease of handling, make boronic acids a particularly attractive class of synthetic intermediates .

Properties

IUPAC Name

(3,5-dichloro-4-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BCl2O3/c1-2-3-15-9-7(11)4-6(10(13)14)5-8(9)12/h4-5,13-14H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOBEFMWCPTAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)OCCC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681609
Record name (3,5-Dichloro-4-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-61-4
Record name B-(3,5-Dichloro-4-propoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218790-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dichloro-4-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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